N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide
Description
This compound belongs to the benzo[b][1,4]oxazepine class, characterized by a seven-membered heterocyclic ring system fused to a benzene ring. The structure features an allyl group at position 5, two methyl substituents at position 3, and a 4-oxo moiety, contributing to its conformational rigidity.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-5-14-26-20-12-9-18(15-21(20)30-16-24(2,3)23(26)28)25-22(27)13-8-17-6-10-19(29-4)11-7-17/h5-7,9-12,15H,1,8,13-14,16H2,2-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXRZCHLCDMUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzoxazepine core. One common approach is the cyclization of a suitable precursor, such as an amino alcohol, with an appropriate carboxylic acid derivative under acidic or basic conditions. The allyl group and methoxyphenyl moiety are then introduced through subsequent reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Process optimization, including the use of green chemistry principles, is crucial to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include the treatment of inflammatory diseases, cancer, and neurological disorders.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide (CAS 921540-94-5) Key Difference: The allyl group in the target compound is replaced with an isopentyl (branched alkyl) chain. The phenylpropanamide (vs. 4-methoxyphenylpropanamide) lacks the electron-donating methoxy group, which could decrease solubility and hydrogen-bonding capacity . Molecular Weight: 408.5 g/mol (vs. target compound’s ~432–458 g/mol range, estimated based on analogs) .
- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide (CAS 921996-15-8) Key Difference: The propanamide group is replaced with a sulfonamide, and the substituent is 3-methyl-4-propoxybenzene. The propoxy group introduces hydrophobicity, which may affect membrane permeability . Molecular Weight: 446.6 g/mol .
Side-Chain Variations
- 3-(4-Methoxyphenyl)propanamide vs. This modification may also improve solubility compared to unsubstituted phenyl analogs .
Comparison with 3-((Substituted) Sulfamoyl)phenylpropanamides
Structural and Functional Data Table
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews current research findings on its pharmacological properties, including its effects on various biological systems.
Chemical Structure
The compound is characterized by a complex structure that includes an oxazepine ring and an allyl group. Its molecular formula is , with a molecular weight of approximately 370.46 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated across various studies focusing on its pharmacological effects. Notably, it has shown promise in the following areas:
1. Anticonvulsant Activity
Research indicates that derivatives similar to this compound exhibit significant anticonvulsant properties. A study highlighted that certain oxazepine derivatives demonstrated efficacy in models of chemically induced seizures in mice. For instance, compounds with similar structural motifs showed effective median effective doses (ED50) ranging from 15.2 mg/kg to 39.4 mg/kg in the pentylenetetrazol (PTZ) and maximal electroshock (MES) tests .
2. Anticancer Properties
Preliminary investigations into the anticancer potential of related compounds have shown that they can inhibit cancer cell proliferation. For example, certain derivatives have been tested against various cancer cell lines and exhibited IC50 values in the nanomolar range . The mechanisms of action appear to involve modulation of apoptotic pathways and interference with cell cycle progression.
3. Antioxidant Activity
Antioxidant studies have indicated that compounds within this class possess free radical scavenging abilities. In vitro assays demonstrated significant reduction in oxidative stress markers when treated with these compounds, suggesting their potential utility in managing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
The mechanisms underlying the biological activities of this compound are multifaceted:
Anticonvulsant Mechanism
The anticonvulsant activity is believed to stem from the compound's ability to modulate voltage-gated sodium channels (VGSCs) and enhance GABAergic transmission. This dual action helps stabilize neuronal excitability .
Anticancer Mechanism
In cancer models, the compound appears to induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell survival and proliferation .
Antioxidant Mechanism
The antioxidant properties are attributed to the ability of the compound to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Q & A
Basic Research Questions
Q. What are the recommended strategies for designing a synthetic route for this compound, considering its fused oxazepine ring and substituted propanamide moiety?
- Methodology : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible intermediates and transition states. Combine this with retrosynthetic analysis to prioritize steps with high stereochemical control. For example, ICReDD’s approach integrates computational predictions with experimental validation to minimize trial-and-error synthesis .
- Key Considerations : Optimize protecting groups for the allyl and methoxyphenyl moieties to prevent side reactions. Validate intermediates via LC-MS and NMR at each stage.
Q. How can researchers address challenges in crystallographic characterization of this compound due to its conformational flexibility?
- Methodology : Use SHELX programs (e.g., SHELXD for phase determination, SHELXL for refinement) to resolve structural ambiguities. High-resolution X-ray diffraction data (≤1.0 Å) is critical for modeling flexible substituents like the allyl group .
- Key Considerations : Co-crystallization with stabilizing agents (e.g., cyclodextrins) or low-temperature data collection (100 K) can reduce thermal motion artifacts.
Q. What statistical methods are appropriate for optimizing reaction conditions (e.g., solvent, catalyst loading) during synthesis?
- Methodology : Implement factorial design of experiments (DoE) to systematically vary parameters (temperature, molar ratios) and identify significant variables. Response surface methodology (RSM) can then refine optimal conditions .
- Key Considerations : Use software like JMP or Minitab for DoE analysis. Validate models with confirmatory runs to ensure reproducibility.
Advanced Research Questions
Q. How can contradictory solubility data (e.g., polar vs. nonpolar solvents) be resolved for this compound in formulation studies?
- Methodology : Perform Hansen solubility parameter (HSP) analysis to quantify dispersive, polar, and hydrogen-bonding contributions. Cross-validate with molecular dynamics simulations to predict solvent interactions .
- Key Considerations : Experimental validation via UV-Vis spectroscopy or dynamic light scattering (DLS) under controlled pH and temperature conditions.
Q. What advanced techniques can elucidate the electronic effects of the 4-methoxyphenyl group on the compound’s reactivity?
- Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and frontier molecular orbitals (HOMO/LUMO). Correlate with experimental kinetic studies (e.g., Hammett plots) .
- Key Considerations : Validate computational models with substituent variation experiments (e.g., replacing methoxy with nitro or methyl groups).
Q. How can AI-driven platforms enhance the prediction of this compound’s pharmacokinetic properties?
- Methodology : Integrate COMSOL Multiphysics with machine learning (ML) algorithms to simulate absorption/distribution parameters. Train models on datasets of structurally related benzoxazepines to predict logP, plasma protein binding, and metabolic stability .
- Key Considerations : Use explainable AI (XAI) tools to interpret feature importance (e.g., methoxy group’s impact on bioavailability).
Data Analysis & Validation
Q. What protocols ensure robust analysis of NMR data for this compound, particularly when distinguishing diastereomeric impurities?
- Methodology : Acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve overlapping signals. Apply non-uniform sampling (NUS) techniques for enhanced resolution in complex mixtures.
- Key Considerations : Spiking experiments with authentic standards or using chiral shift reagents can confirm stereochemical assignments .
Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity data?
- Methodology : Establish a feedback loop where experimental IC50 values refine computational models (e.g., adjusting force fields in molecular docking). Use Bayesian statistics to quantify uncertainty in predictions .
- Key Considerations : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
Structural & Functional Insights
Q. What strategies are effective in probing the role of the allyl group in modulating target binding affinity?
- Methodology : Synthesize analogs with allyl group modifications (e.g., propargyl, cyclopropyl) and compare binding kinetics via surface plasmon resonance (SPR). Molecular dynamics simulations can visualize conformational changes in the target protein .
- Key Considerations : Pair mutagenesis studies (e.g., alanine scanning) with structural data to identify critical binding residues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
